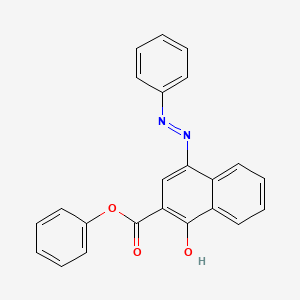
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate is a complex organic compound with the molecular formula C23H16N2O3 and a molecular weight of 368.396 g/mol . This compound is known for its unique structure, which includes a phenyl group, a hydroxy group, and a phenylazo group attached to a naphthoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-hydroxy-4-phenylazo-2-naphthoate typically involves the reaction of 1-hydroxy-2-naphthoic acid with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo bond between the phenyl group and the naphthoate moiety .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthoate derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Phenyl 1-hydroxy-4-phenylazo-2-naphthoate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amine derivatives, which can then interact with biological molecules. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 1-hydroxy-2-naphthoate: Similar in structure but lacks the azo group.
1-Hydroxy-2-naphthoic acid phenyl ester: Another related compound with similar chemical properties.
Uniqueness
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate is unique due to its combination of a phenylazo group and a naphthoate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
98621-45-5 |
|---|---|
Molekularformel |
C23H16N2O3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
phenyl 1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16N2O3/c26-22-19-14-8-7-13-18(19)21(25-24-16-9-3-1-4-10-16)15-20(22)23(27)28-17-11-5-2-6-12-17/h1-15,26H |
InChI-Schlüssel |
FKGNONHHAHPBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)




![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)





![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)

